N-Palmitoyl Taurine N-Palmitoyl Taurine N-hexadecanoyltaurine is a fatty acid-taurine conjugate derived from hexadecanoic acid. It has a role as a mouse metabolite. It is functionally related to a hexadecanoic acid. It is a conjugate acid of a N-hexadecanoyltaurine(1-).
Brand Name: Vulcanchem
CAS No.: 83982-06-3
VCID: VC20801636
InChI: InChI=1S/C18H37NO4S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(20)19-16-17-24(21,22)23/h2-17H2,1H3,(H,19,20)(H,21,22,23)
SMILES: CCCCCCCCCCCCCCCC(=O)NCCS(=O)(=O)O
Molecular Formula: C18H37NO4S
Molecular Weight: 363.6 g/mol

N-Palmitoyl Taurine

CAS No.: 83982-06-3

Cat. No.: VC20801636

Molecular Formula: C18H37NO4S

Molecular Weight: 363.6 g/mol

* For research use only. Not for human or veterinary use.

N-Palmitoyl Taurine - 83982-06-3

Specification

Description N-hexadecanoyltaurine is a fatty acid-taurine conjugate derived from hexadecanoic acid. It has a role as a mouse metabolite. It is functionally related to a hexadecanoic acid. It is a conjugate acid of a N-hexadecanoyltaurine(1-).
CAS No. 83982-06-3
Molecular Formula C18H37NO4S
Molecular Weight 363.6 g/mol
IUPAC Name 2-(hexadecanoylamino)ethanesulfonic acid
Standard InChI InChI=1S/C18H37NO4S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(20)19-16-17-24(21,22)23/h2-17H2,1H3,(H,19,20)(H,21,22,23)
Standard InChI Key LPDJCYFKKSLKRO-UHFFFAOYSA-N
SMILES CCCCCCCCCCCCCCCC(=O)NCCS(=O)(=O)O
Canonical SMILES CCCCCCCCCCCCCCCC(=O)NCCS(=O)(=O)O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator